Home > Products > Screening Compounds P60669 > Mammaglobin-A (23-31)
Mammaglobin-A (23-31) -

Mammaglobin-A (23-31)

Catalog Number: EVT-243795
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mammaglobin-A
Overview

Mammaglobin-A is a protein that belongs to the family of mammaglobins, which are secreted proteins primarily expressed in breast tissue. The specific segment known as Mammaglobin-A (23-31) refers to a peptide sequence derived from the full-length protein, which has garnered attention for its potential role in breast cancer diagnostics and therapeutics. This peptide segment has been implicated in the detection of circulating tumor cells and may serve as a biomarker for breast cancer progression.

Source

Mammaglobin-A is predominantly found in human breast tissue, with its expression being significantly elevated in breast cancer tissues compared to normal tissues. It is encoded by the MGB gene, which is located on chromosome 11. Research indicates that Mammaglobin-A is also detectable in circulating tumor cells, making it a candidate for non-invasive cancer diagnostics.

Classification

Mammaglobin-A is classified as a member of the lipocalin family of proteins, which are characterized by their ability to bind small hydrophobic molecules. This classification highlights its potential role in molecular transport and signaling within breast tissue.

Synthesis Analysis

Methods

The synthesis of Mammaglobin-A (23-31) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. In laboratory settings, synthetic approaches often involve the use of automated peptide synthesizers that facilitate the stepwise addition of amino acids to form the peptide chain.

Technical Details:

  • Solid-Phase Peptide Synthesis: This method employs a resin-bound support to which protected amino acids are sequentially added. The protective groups are removed at each step to allow for the formation of peptide bonds.
  • Recombinant DNA Technology: This involves cloning the gene encoding Mammaglobin-A into an expression vector, followed by transformation into host cells (such as bacteria or yeast) for protein production.
Molecular Structure Analysis

Structure

The molecular structure of Mammaglobin-A consists of a compact globular shape typical of lipocalins, with a hydrophobic pocket that may facilitate ligand binding. The specific sequence of Mammaglobin-A (23-31) includes crucial amino acids that contribute to its functional properties.

Data:

  • Amino Acid Sequence: The sequence for Mammaglobin-A (23-31) can be represented as follows: YKELLQEFID.
  • Molecular Weight: The molecular weight of the full-length Mammaglobin-A protein is approximately 15 kDa, while the segment (23-31) would have a lower molecular weight corresponding to its length.
Chemical Reactions Analysis

Reactions

Mammaglobin-A (23-31) can participate in various biochemical interactions within biological systems, primarily through binding with other proteins or ligands. These interactions may involve conformational changes that affect signaling pathways related to cell proliferation and survival.

Technical Details:

  • Binding Affinity: Studies have demonstrated that Mammaglobin-A can bind to specific antibodies, facilitating its use in immunoassays for cancer detection.
  • Enzymatic Reactions: While direct enzymatic activity has not been established for this peptide, it may influence or be influenced by enzymatic pathways involved in tumor biology.
Mechanism of Action

Process

The mechanism of action for Mammaglobin-A (23-31) primarily revolves around its role as a biomarker in breast cancer. It is believed to be involved in tumor cell adhesion and migration, contributing to metastasis.

Data:

  • Interaction with Tumor Cells: Research indicates that elevated levels of Mammaglobin-A correlate with increased presence of circulating tumor cells, suggesting its involvement in tumor dissemination.
  • Signal Transduction: The binding of Mammaglobin-A to specific receptors on tumor cells may trigger intracellular signaling cascades that promote cell survival and proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or white powder when synthesized.
  • Solubility: Generally soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility.

Chemical Properties

Relevant Data or Analyses:

  • Studies have shown that modifications to the amino acid sequence can impact both stability and binding affinity, highlighting the importance of precise synthesis methods.
Applications

Scientific Uses

Mammaglobin-A (23-31) has several notable applications in scientific research and clinical practice:

  1. Cancer Diagnostics: The peptide serves as a biomarker for detecting circulating tumor cells in patients with breast cancer.
  2. Therapeutic Targeting: Due to its expression pattern in tumors, it may be explored as a target for antibody-based therapies.
  3. Research Tool: Used in various immunological assays to study breast cancer biology and metastasis mechanisms.
Introduction to Mammaglobin-A in Oncological Research

Historical Discovery and Nomenclature of Mammaglobin-A

Mammaglobin-A (MAM-A), officially designated secretoglobin family 2A member 2 (SCGB2A2), was first isolated in 1996 through differential screening of a human breast carcinoma cDNA library. This 93-amino acid secretory protein (molecular weight: ~10 kDa) was named for its mammary gland-specific expression profile [8]. The gene encoding MAM-A, SCGB2A2, resides on chromosome 11q12.3–13.1—a region frequently amplified in breast malignancies [5] [10]. Early studies confirmed that MAM-A mRNA expression was detectable only in mammary tissue among normal adult organs, with significant overexpression in 40–80% of primary and metastatic breast carcinomas [1] [8]. The peptide fragment (23-31) represents an immunodominant epitope within the full-length protein, critical for antigen presentation and T-cell recognition.

Table 1: Mammaglobin-A Nomenclature and Genetic Features

Designation TypeIdentifierBiological Significance
Approved Gene SymbolSCGB2A2Secretoglobin family classification
Protein AliasesMammaglobin-1, UGB2, PSBP1Reflects mammary specificity and structural kinship
Chromosomal Location11q12.3Genomic region linked to breast cancer amplification
mRNA AccessionNM_002411.4Validated RefSeq transcript variant

Role in the Secretoglobin Family and Evolutionary Conservation

MAM-A belongs to the secretoglobin (SCGB) superfamily, characterized by small secretory proteins forming dimeric or tetrameric structures with hydrophobic ligand-binding pockets [2] [7]. Human genomes encode 11 functional SCGB genes and 5 pseudogenes, clustered evolutionarily from a common ancestor [5] [7]. Key structural features of MAM-A include:

  • A conserved four-α-helical bundle monomeric fold
  • Formation of covalent heterodimers with lipophilin B (SCGB1D2) via disulfide bridges [2]
  • N-linked glycosylation sites influencing molecular weight (18–25 kDa isoforms) [5]

Evolutionarily, MAM-A demonstrates limited cross-species conservation. While mice possess 68 Scgb genes, humans retain only six direct orthologs. MAM-A shares <42% homology with rat prostatein (rPSC3) and rabbit uteroglobin, indicating rapid diversification after mammalian speciation [2] [7]. The (23-31) peptide maps to helix 3—a region critical for phospholipase A2 inhibition in related secretoglobins, suggesting conserved immunomodulatory functions [7].

Table 2: Mammaglobin-A in the Human Secretoglobin Family

SCGB SubfamilyKey MembersExpression SitesAssociation with MAM-A
SCGB1ASCGB1A1 (Uteroglobin)Lung, endometriumStructural template for helical bundle
SCGB1DSCGB1D1/2 (Lipophilins)Prostate, lacrimal glandForms heterodimers with MAM-A
SCGB2ASCGB2A2 (MAM-A)Breast epitheliumCore protein of interest
SCGB2BSCGB2B2Lung, salivary glandDistantly related paralog

Mammaglobin-A as a Tissue-Specific Biomarker: Scope and Limitations

MAM-A’s unparalleled mammary tissue specificity underpins its biomarker utility:

  • Sensitivity in Detection: Immunohistochemistry (IHC) detects MAM-A in 49.5% of intracranial breast cancer metastases versus 10–25% of primary glioblastomas/meningiomas (P=0.0086) [9]. Serum ELISA shows 81.5% sensitivity and 100% specificity for breast cancer at a cutoff of 11.89 ng/mL—outperforming CEA and CA15-3 [6].
  • Metastasis Monitoring: Strong MAM-A expression correlates with 22-fold increased metastasis risk (95% CI: 4.1–117.8) in Balinese patients, linked to MAPK pathway activation [3].
  • Fragment-Specific Applications: The (23-31) epitope enables HLA-B7-restricted CD8+ T-cell responses in vaccine development [4] [8].

Limitations include:

  • Heterogeneous expression (25% of breast carcinomas are MAM-A-negative) [9]
  • Non-specific cytoplasmic staining in 25% of CNS tumors [9]
  • Reduced sensitivity in triple-negative breast cancers (ER/PR/HER2-) [5]

Table 3: Diagnostic Performance of Mammaglobin-A Biomarker

Sample TypeDetection MethodSensitivity (%)Specificity (%)Clinical Utility
SerumELISA81.5100Discriminates malignant vs. benign breast tumors
TissueIHC (Strong Staining)46.9–49.5>95Confirms breast origin of metastases
Bone MarrowRT-PCR6098Detects occult micrometastases
Peripheral BloodRT-PCRVariable>90Liquid biopsy for recurrence monitoring

Properties

Product Name

Mammaglobin-A (23-31)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.